![molecular formula C11H15NO5S B7637685 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid, also known as MDPAA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases. MDPAA has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. This compound has also been shown to reduce the levels of glucose and insulin in animal models of diabetes. In addition, this compound has been shown to reduce the expression of angiogenic factors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound has also been shown to have low toxicity and good stability in vitro. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. This compound also has a short half-life in vivo, which can limit its efficacy in animal models.
Orientations Futures
There are several future directions for the study of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid. One direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use in cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, the use of this compound as a diagnostic tool in cancer imaging could be further explored. Finally, the development of novel this compound analogs with improved solubility and efficacy could be pursued.
Méthodes De Synthèse
The synthesis of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid can be achieved through a multi-step process. The first step involves the reaction of 2-methoxy-4,6-dimethylphenol with chlorosulfonic acid to form 2-methoxy-4,6-dimethylphenylsulfonic acid. The second step involves the reaction of the sulfonic acid with ammonia to form 2-methoxy-4,6-dimethylphenylsulfonamide. The final step involves the reaction of the sulfonamide with chloroacetic acid to form this compound.
Applications De Recherche Scientifique
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been studied in various animal models for its efficacy in treating these diseases. It has also been studied for its potential use as a diagnostic tool in cancer imaging.
Propriétés
IUPAC Name |
2-[(2-methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7-4-8(2)11(9(5-7)17-3)18(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXKBSJBZZEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)S(=O)(=O)NCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

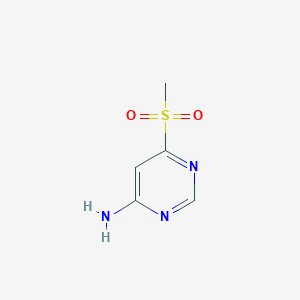
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
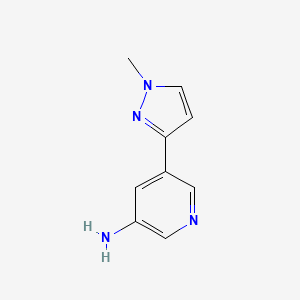
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
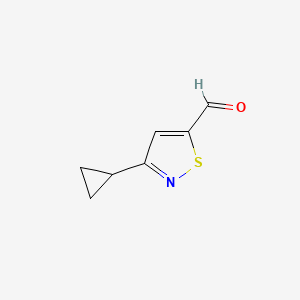
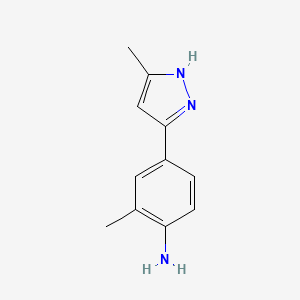
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
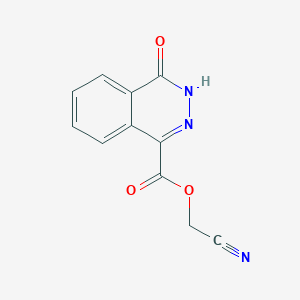

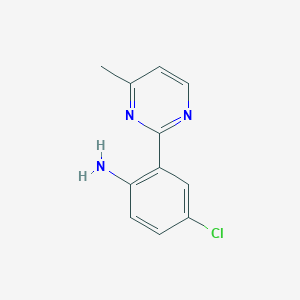
![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
